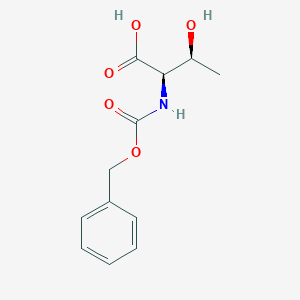

Z-D-Thr-OH

Overview

Description

Z-D-Thr-OH is a threonine derivative . It has been commercially used as ergogenic supplements, influencing the secretion of anabolic, supply of fuel during exercise, mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Synthesis Analysis

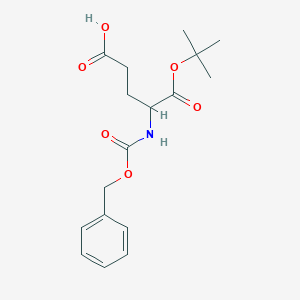

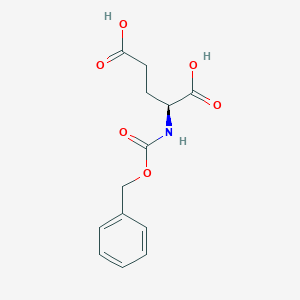

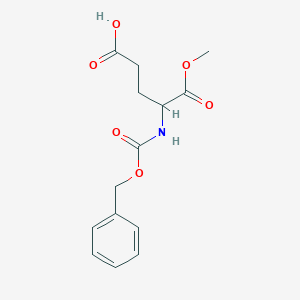

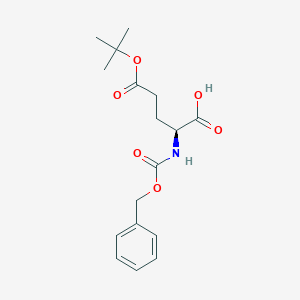

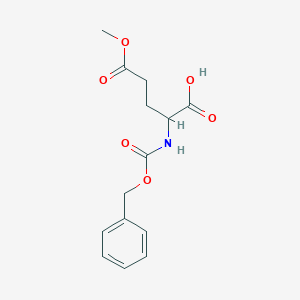

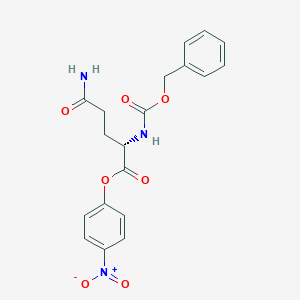

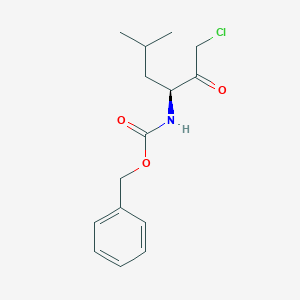

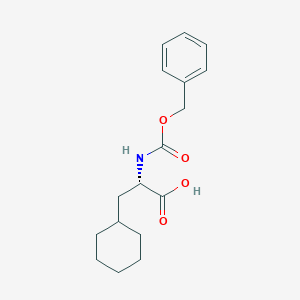

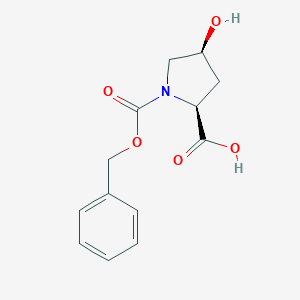

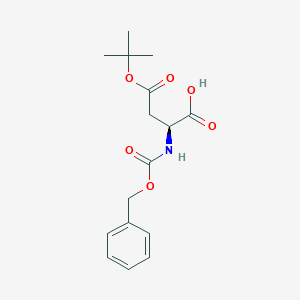

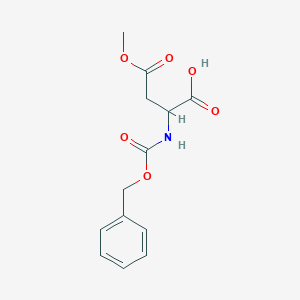

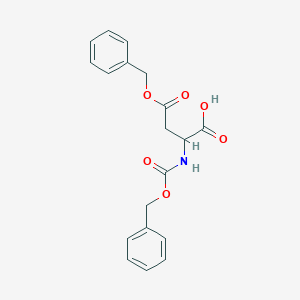

An efficient method has been developed for the salicylaldehyde ester-mediated ligation of unprotected peptides at serine (Ser) or threonine (Thr) residues . The utility of this peptide ligation approach has been demonstrated through the convergent syntheses of two therapeutic peptides––ovine-corticoliberin and Forteo––and the human erythrocyte acylphosphatase protein .Molecular Structure Analysis

The molecular formula of Z-D-Thr-OH is C12H15NO5 . Its molecular weight is 253.25 .Physical And Chemical Properties Analysis

Z-D-Thr-OH is a white powder . It has a melting point of 100-102°C, a predicted boiling point of 483.7±45.0 °C, and a predicted density of 1.309±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Surface Recombination Centers in ZnO Nanorods

Research by Yang et al. (2010) on ZnO nanorods arrays (ZNAs) highlights the role of OH bonds in facilitating surface recombination. X-ray photoelectron spectroscopy revealed the presence of specific chemisorbed oxygen and OH bonds on the surface, affecting the electronic properties and reactivity of ZNAs. Annealing was shown to significantly reduce OH and H bonds, which suppresses surface recombination, suggesting potential applications in improving the efficiency of optoelectronic devices (Yang et al., 2010).

Chemical Warfare Agent Decomposition

Balow et al. (2017) studied the reactivity of zirconium hydroxide (Zr(OH)₄) towards chemical warfare agents, demonstrating its potential for chemical decontamination. Zr(OH)₄ showed wide-ranging reactivity and sorption properties, effectively hydrolyzing a simulant of chemical warfare agents under various environmental conditions, indicating its utility in developing protective materials for hazardous environments (Balow et al., 2017).

Mercury Sorption by Metal-Organic Frameworks

A study by Yee et al. (2013) introduced thiol-laced metal-organic frameworks involving Zr and Al centers for effective mercury sorption. These frameworks demonstrate how functional groups, similar to OH, can be utilized to enhance the sorption properties and reactivity of materials towards heavy metals, offering a path forward in pollution remediation and environmental protection (Yee et al., 2013).

Immunometabolic Effects of Vitamin D

Research by García et al. (2017) on the immunomodulatory effects of 1,25-dihydroxyvitamin D (1,25(OH)₂D) employed pathway analysis to uncover its influence on immunometabolism. This study underscores the potential of OH-containing compounds in modulating immune responses, suggesting applications in medical research and therapy development (García et al., 2017).

Photocatalysis and Environmental Applications

Kumar and Rao (2015) critically reviewed the use of zinc oxide (ZnO) in photocatalysis, focusing on modifications to improve its performance and stability. They highlighted strategies such as doping and surface modification to enhance charge separation and generation of reactive species, relevant to environmental applications like wastewater treatment. This research illustrates the importance of tailoring the surface-bulk structure of photocatalysts for better performance, potentially applicable to compounds with OH groups (Kumar & Rao, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Z-D-Thr-OH, also known as N-Carbobenzoxy-D-threonine, is a derivative of the amino acid threonine Amino acids and their derivatives are known to influence the secretion of anabolic hormones , suggesting that this compound may interact with hormone receptors or enzymes involved in hormone synthesis and secretion.

Mode of Action

The exact mode of action of Z-D-Thr-OH is not well-documented. As an amino acid derivative, it may participate in protein synthesis or other biochemical processes involving amino acids. It’s also possible that it could act as a precursor or inhibitor in certain biochemical reactions .

Biochemical Pathways

Given its nature as an amino acid derivative, it may be involved in protein synthesis and metabolism, potentially influencing pathways related to these processes .

Result of Action

As an amino acid derivative, it may influence protein structure and function, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation .

properties

IUPAC Name |

(2R,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJUIRDNBFZGQN-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357438 | |

| Record name | Z-D-Thr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-D-Thr-OH | |

CAS RN |

80384-27-6 | |

| Record name | Z-D-Thr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

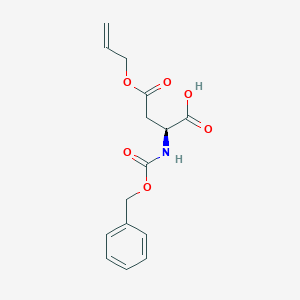

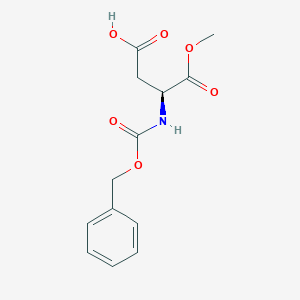

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.